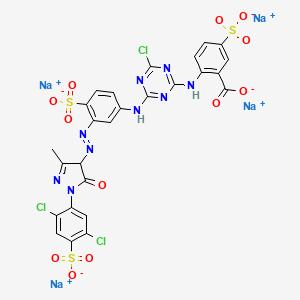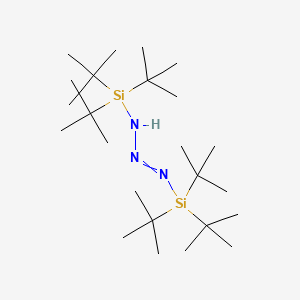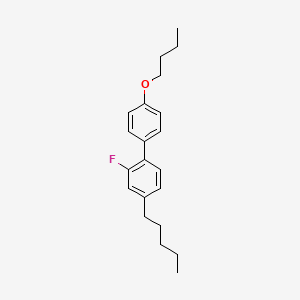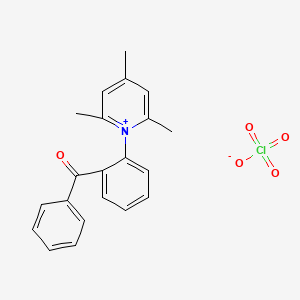![molecular formula C7H13Cl2NO3 B14385327 2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide CAS No. 88498-32-2](/img/structure/B14385327.png)
2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide is an organic compound with a complex structure It is characterized by the presence of two chlorine atoms, a methoxyethoxy group, and a methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide typically involves the reaction of 2,2-dichloroacetyl chloride with N-methyl-N-(2-methoxyethoxy)methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or chloroform.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or primary amines can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products may include 2,2-dihydroxy-N-[(2-methoxyethoxy)methyl]-N-methylacetamide or 2,2-diamino-N-[(2-methoxyethoxy)methyl]-N-methylacetamide.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
2,2-Dichloroethyl methyl ether: Shares the dichloroethyl group but differs in its overall structure and properties.
Methyl 2,2-dichloro-2-methoxyacetate: Similar in having the dichloro and methoxy groups but differs in the ester functionality.
Uniqueness: 2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in research and industry.
Properties
CAS No. |
88498-32-2 |
|---|---|
Molecular Formula |
C7H13Cl2NO3 |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
2,2-dichloro-N-(2-methoxyethoxymethyl)-N-methylacetamide |
InChI |
InChI=1S/C7H13Cl2NO3/c1-10(7(11)6(8)9)5-13-4-3-12-2/h6H,3-5H2,1-2H3 |
InChI Key |
PUBUTVVTAUPRDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(COCCOC)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


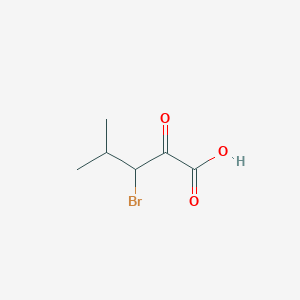
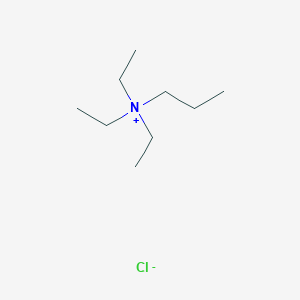
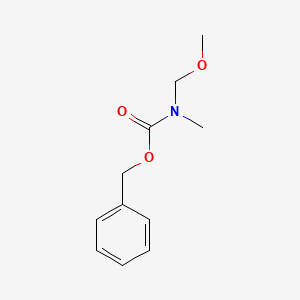
![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)
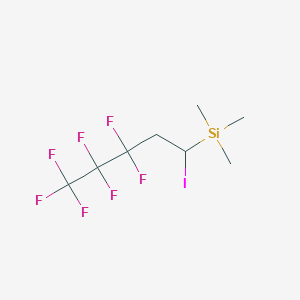
![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)
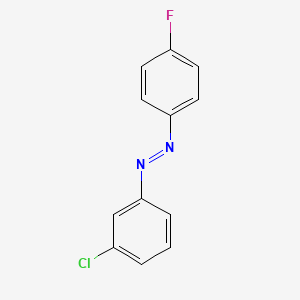
![Di[1,1'-biphenyl]-4-yl phenylphosphonate](/img/structure/B14385300.png)
